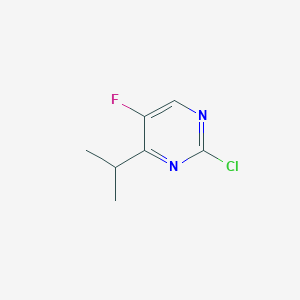

2-Chloro-5-fluoro-4-isopropyl-pyrimidine

Description

Properties

IUPAC Name |

2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERSDRQKVAOYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

- Reagents: 5-fluorouracil, triphosgene (bis(trichloromethyl) carbonate), tertiary amine catalysts (e.g., triethylamine, trimethylamine, or bicyclic amidines)

- Solvent: Trichloroethylene or toluene

- Temperature: Room temperature addition followed by reflux for 2 to 24 hours

- Catalyst ratios: Molar ratios of tertiary amine catalyst to 5-fluorouracil range from 0.01 to 10

- Purity: Product purity exceeds 98%, with yields comparable to conventional methods but with simplified operation and reduced environmental impact

Process Highlights

- Slow addition of 5-fluorouracil and triphosgene into the tertiary amine catalyst solution prevents side reactions and ensures high conversion.

- Refluxing facilitates complete chlorination at the 2- and 4-positions.

- Post-reaction workup involves separation of aqueous layers, evaporation of solvents, and distillation to isolate the product.

- The method avoids phosphoric acid wastewater and reduces corrosive byproducts, making it environmentally friendly and cost-effective.

| Parameter | Conditions | Outcome |

|---|---|---|

| Catalyst type | Triethylamine, trimethylamine, or bicyclic amidines | High catalytic efficiency |

| Reaction time | 2–24 hours reflux | Complete chlorination |

| Product purity | >98% | Suitable for pharmaceutical use |

| Yield | Comparable to conventional methods | High |

| Environmental impact | Low (no phosphoric acid waste) | Sustainable process |

Introduction of the Isopropyl Group at the 4-Position

The 4-isopropyl substitution is typically achieved by nucleophilic aromatic substitution or cross-coupling reactions on the 2-chloro-5-fluoropyrimidine intermediate.

Nucleophilic Aromatic Substitution (SNAr)

- The chlorine at the 4-position can be displaced by an isopropyl nucleophile or an appropriate organometallic reagent.

- Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

- Base catalysts such as diisopropylethylamine may be used to facilitate substitution.

Cross-Coupling Methods

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows coupling of 2-chloro-5-fluoropyrimidine with isopropyl boronic acid derivatives.

- Optimization includes controlling temperature, catalyst loading, and solvent polarity to maximize yield and minimize side reactions.

Alternative Route via 2,4-Dichloro-5-nitropyrimidine Intermediate

An alternative synthetic approach involves:

- Preparation of 2,4-dichloro-5-nitropyrimidine from 5-nitropyrimidine derivatives.

- Reduction of the nitro group to an amino group.

- Subsequent substitution reactions to introduce the isopropyl group.

This method involves multiple purification steps including ether extraction, washing with saturated sodium bicarbonate and sodium chloride solutions, and drying over anhydrous sodium sulfate.

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Formation of 2,4-dichloro-5-nitropyrimidine | Reaction with POCl3, pyridine or diisopropylethylamine, reflux at 90°C for 5-6 hours | 77.7–92.4 | >97.5–98.3 |

| Reduction and substitution | Controlled temperature, extraction, and purification steps | Variable | High |

Research Findings and Analysis

- The triphosgene-mediated chlorination method is favored industrially due to its simplicity, high yield, and environmental benefits.

- The use of tertiary amine catalysts plays a critical role in reaction efficiency and product purity.

- The isopropyl substitution step requires careful control of reaction conditions to avoid dehalogenation or side reactions.

- Analytical techniques such as NMR (1H NMR signals at δ ~8.15 ppm for pyrimidine protons), HPLC, and mass spectrometry are essential for confirming product structure and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Triphosgene chlorination | 5-Fluorouracil | Triphosgene, tertiary amine | Room temp addition, reflux 2–24 h | High | >98 | Industrially scalable, environmentally friendly |

| SNAr substitution | 2,4-Dichloro-5-fluoropyrimidine | Isopropyl nucleophile, base | Elevated temp, polar aprotic solvent | Moderate | High | Requires optimization to avoid side reactions |

| Pd-catalyzed cross-coupling | 2,4-Dichloro-5-fluoropyrimidine | Pd catalyst, isopropyl boronic acid | Controlled temp, inert atmosphere | Moderate | High | Allows structural diversification |

| Nitro intermediate route | 5-Nitropyrimidine | POCl3, pyridine, reducing agents | Reflux at 90°C, multiple steps | 77.7–92.4 | >97.5 | Multi-step, labor-intensive |

The preparation of this compound is effectively achieved through chlorination of 5-fluorouracil using triphosgene and tertiary amine catalysts, followed by selective introduction of the isopropyl group via nucleophilic substitution or cross-coupling. The triphosgene method stands out for industrial application due to its high yield, purity, and environmentally benign profile. Alternative routes via nitro intermediates offer additional synthetic flexibility but are more complex.

Future research should focus on optimizing the isopropylation step for higher selectivity and exploring greener catalytic systems to further reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-isopropyl-pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions typically occur in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF).

Major Products

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aryl boronic acids.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 2-chloro-5-fluoro-4-isopropyl-pyrimidine, exhibit potential anticancer properties. Specifically, compounds that incorporate this pyrimidine structure have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, certain derivatives have shown effectiveness as CDK inhibitors, suggesting their potential use in cancer therapy .

Anti-inflammatory Properties

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. Compounds derived from this compound have demonstrated significant inhibition of pro-inflammatory enzymes such as COX-1 and COX-2. In vitro studies revealed that some derivatives exhibited stronger anti-inflammatory activity than standard drugs like indomethacin and celecoxib . This suggests that these compounds could be developed further for treating inflammatory diseases.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that pyrimidine derivatives can act against various bacterial strains, making them candidates for developing new antibiotics . The structural modifications of this compound may enhance its efficacy against resistant strains.

Fungicidal Activity

The use of 5-fluoropyrimidine derivatives, including this compound, has been reported in agricultural chemistry as effective fungicides. These compounds show protective effects against a range of fungal pathogens affecting crops, including ascomycetes and basidiomycetes . Their development into commercial fungicides could provide farmers with more effective tools for crop protection.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. Various methods have been documented, including nucleophilic substitutions and coupling reactions with amines to produce desired derivatives .

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Reacting a pyrimidine derivative with a chlorinated compound |

| 2 | Coupling Reaction | Forming C-N bonds with amines in the presence of bases like K₂CO₃ |

Case Studies

Recent studies have synthesized several new derivatives based on this compound, evaluating their biological activities through various assays. For example, a study highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidines derived from this compound, demonstrating promising anti-inflammatory effects comparable to established anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine depends on its specific application. In biological systems, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit protein kinases by binding to the active site and preventing substrate phosphorylation . The molecular targets and pathways involved vary depending on the specific compound derived from this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 2-Chloro-5-fluoro-4-isopropyl-pyrimidine (target) and related compounds:

Key Observations

Core Structure Differences: Pyrimidine vs.

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Present in all analogs, these groups increase electrophilicity, facilitating aromatic substitution reactions. The target’s 2-Cl and 5-F arrangement may direct reactivity at specific positions . Isopropyl vs. Functional Group Diversity: Sulfonamide () and formyl () groups expand utility in conjugation or further derivatization .

Applications: Pharmaceuticals: The target and thienopyrimidine () are prioritized in drug development due to balanced lipophilicity and electronic properties . Synthetic Intermediates: Compounds with formyl () or sulfonamide () groups serve as building blocks for complex molecules .

Biological Activity

2-Chloro-5-fluoro-4-isopropyl-pyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests various interactions with biological targets, leading to diverse therapeutic applications. This article reviews the current understanding of its biological activity, encompassing biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits significant biochemical properties that influence its biological activity. Its ability to interact with various enzymes and proteins is crucial for its function. For instance, pyrimidine derivatives often modulate enzyme activity through competitive inhibition or allosteric modulation. The specific interactions of this compound with enzymes such as cyclooxygenase (COX) and various kinases have been noted in recent studies, indicating its potential as an anti-inflammatory agent .

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : The compound can modulate signaling pathways, affecting gene expression and cellular metabolism.

- Immune Response : It has been shown to affect immune cell activation and cytokine production, suggesting potential applications in immunotherapy.

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating its potency compared to standard treatments like 5-Fluorouracil .

Molecular Mechanisms

At the molecular level, this compound functions through specific binding interactions with biomolecules. It may bind to active sites of enzymes, leading to inhibition or activation. For example, its interaction with COX enzymes has been linked to anti-inflammatory effects, showing promise in reducing inflammation in animal models . Additionally, it may influence transcription factors involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological activity through various experimental setups:

- Anti-inflammatory Activity : In a study assessing COX inhibition, this compound exhibited significant suppression of COX-2 activity with an IC50 comparable to celecoxib, a known anti-inflammatory drug .

- Anticancer Properties : A series of experiments demonstrated that the compound effectively inhibited the growth of cancer cells in vitro. For instance, it showed IC50 values of approximately 10 µM against breast cancer cell lines, indicating a strong potential for further development as an anticancer agent .

- Toxicity Studies : Preliminary toxicity assessments in animal models revealed that at therapeutic doses, the compound did not exhibit significant adverse effects. However, higher doses led to liver and kidney damage, emphasizing the need for careful dosage management in therapeutic applications .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or halogenation of a pyrimidine precursor. For example, chlorination at the 2-position can be achieved using POCl₃ or PCl₅ under reflux conditions, while fluorination at the 5-position may employ KF or Selectfluor® in polar aprotic solvents. Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (for molecular weight validation), and HPLC (to assess purity >95%). Structural analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) have been synthesized using similar protocols .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C for long-term stability and -4°C for short-term use to prevent decomposition. Use airtight, light-resistant containers under inert gas (e.g., N₂ or Ar). Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding skin contact due to potential toxicity. Waste should be segregated and disposed via certified chemical waste services, as outlined for structurally related pyrimidines .

Advanced Research Questions

Q. How can regioselective functionalization challenges in this compound be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, the isopropyl group at the 4-position may sterically hinder substitutions. Computational tools (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., -B(OH)₂ in Suzuki couplings) can guide functionalization. Studies on analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide (PubChem CID 135565961) demonstrate the use of protecting groups to achieve selective modifications .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation for this compound?

- Methodological Answer : Contradictions often arise from impurities or unoptimized conditions. Use HPLC-MS to identify byproducts (e.g., dehalogenated species) and kinetic studies to refine reaction parameters (temperature, catalyst loading). For instance, discrepancies in fluorination efficiency can be mitigated by screening fluorinating agents (e.g., DAST vs. Deoxo-Fluor®) or adjusting solvent polarity, as seen in pyrimidine derivative syntheses .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to biological targets like enzymes or receptors. For analogs such as 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine, docking studies correlated substituent effects with antiglycation activity (IC₅₀ values), guiding SAR optimization . Electrostatic potential maps (via Gaussian) can also highlight nucleophilic/electrophilic sites for further functionalization.

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or agrochemical intermediate?

- Methodological Answer : Screen against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (e.g., ADP-Glo™) and compare IC₅₀ values with known inhibitors. For agrochemical potential, test herbicidal activity in model plants (e.g., Arabidopsis) under controlled conditions. Structural analogs like 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 154934-99-3) have shown utility in pesticide development, emphasizing the role of halogen and CF₃ groups in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.